![molecular formula C14H16N2O3S B1425093 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid CAS No. 1282321-65-6](/img/structure/B1425093.png)
1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid
Overview
Description
1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H16N2O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Synthesis and Biological Properties
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine, leading to compounds with good antibacterial and antifungal activities. The compound 5e showed significant antibacterial activity, and compound 5d demonstrated notable antifungal activity (Shafi, Rajesh, & Senthilkumar, 2021).
Synthesis and Antimicrobial Activity of Derivatives
- A series of pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
- The synthesis process involved various compounds, including a benzyl piperidine-carboxylate derivative, as part of a larger methodology in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).
Synthesis and Antimicrobial Studies of Pyridine Derivatives
- Novel pyridine derivatives exhibited considerable antibacterial activity. This highlights the compound's potential in developing new antimicrobial agents (Patel & Agravat, 2009).
Synthesis of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives
- Novel derivatives synthesized showed potential antimicrobial, antifungal, and antimalarial activity. This suggests its broad spectrum of biological applications (Shah, Patel, Rajani, & Karia, 2016).
Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors
- A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized. One compound exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment (Jeankumar et al., 2013).
Synthesis and Biological Activity of Thiazole-Piperazine Derivatives
- Synthesized thiazole-piperazine derivatives showed moderate to good antimicrobial activity, indicating their potential in developing new antimicrobial drugs (Mhaske, Shelke, Raundal, & Jadhav, 2014).
properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-19-10-2-3-11-12(8-10)20-14(15-11)16-6-4-9(5-7-16)13(17)18/h2-3,8-9H,4-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOLDXGULTYFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



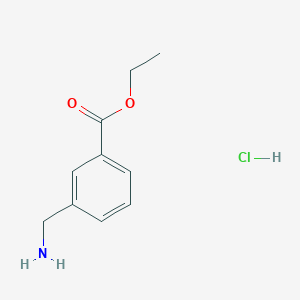
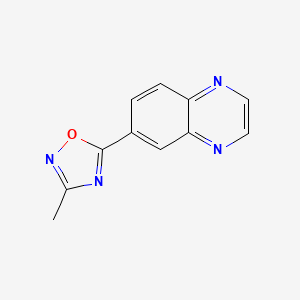
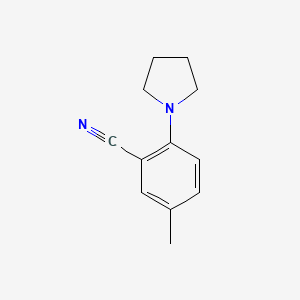
![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)


![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)
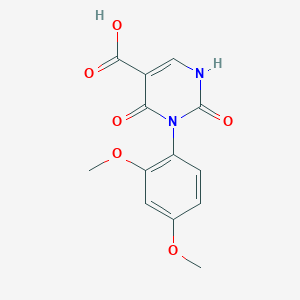


![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)
![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)
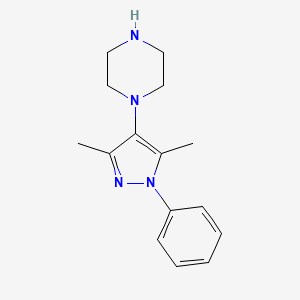
![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)